![molecular formula C21H39N3O4 B15215333 N-[3-(Dodecyloxy)-2-hydroxypropyl]-L-histidine CAS No. 731860-79-0](/img/structure/B15215333.png)
N-[3-(Dodecyloxy)-2-hydroxypropyl]-L-histidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-((3-(Dodecyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid: is a complex organic compound with a unique structure that includes a dodecyloxy group, a hydroxypropyl group, and an imidazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-((3-(Dodecyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid typically involves multiple steps. The process begins with the preparation of the dodecyloxy group, which is then attached to a hydroxypropyl group through a series of reactions. The imidazolyl group is introduced in the final steps. Common reagents used in these reactions include alcohols, amines, and imidazole derivatives. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-((3-(Dodecyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxypropyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the imidazolyl group.
Substitution: Nucleophilic substitution reactions can occur at the dodecyloxy group, using reagents like halides or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology: In biological research, (2S)-2-((3-(Dodecyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving imidazole-sensitive pathways.
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (2S)-2-((3-(Dodecyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The imidazolyl group can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cellular function. The dodecyloxy and hydroxypropyl groups may also contribute to the compound’s overall activity by enhancing its solubility and stability.
Comparison with Similar Compounds
- (2S)-2-((3-(Octyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid
- (2S)-2-((3-(Hexadecyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid
- (2S)-2-((3-(Butyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid
Uniqueness: What sets (2S)-2-((3-(Dodecyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid apart from similar compounds is the length of its dodecyloxy group. This longer alkyl chain can influence the compound’s hydrophobicity, solubility, and interaction with biological membranes, making it particularly useful in applications where these properties are advantageous.
Properties
CAS No. |
731860-79-0 |
|---|---|
Molecular Formula |
C21H39N3O4 |
Molecular Weight |
397.6 g/mol |
IUPAC Name |
(2S)-2-[(3-dodecoxy-2-hydroxypropyl)amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C21H39N3O4/c1-2-3-4-5-6-7-8-9-10-11-12-28-16-19(25)15-23-20(21(26)27)13-18-14-22-17-24-18/h14,17,19-20,23,25H,2-13,15-16H2,1H3,(H,22,24)(H,26,27)/t19?,20-/m0/s1 |
InChI Key |
JMJXTVDKUIUSGZ-ANYOKISRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCOCC(CN[C@@H](CC1=CN=CN1)C(=O)O)O |
Canonical SMILES |
CCCCCCCCCCCCOCC(CNC(CC1=CN=CN1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Dimethoxy-6,7,8,9,10,10a-hexahydro-5ah-benzo[b]cyclohepta[d]furan](/img/structure/B15215255.png)
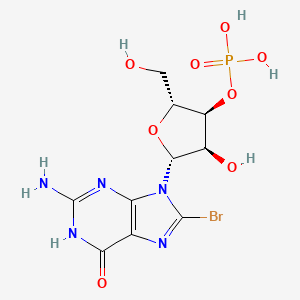
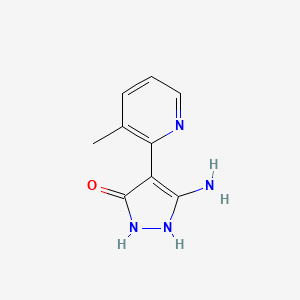

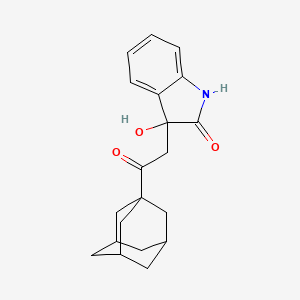
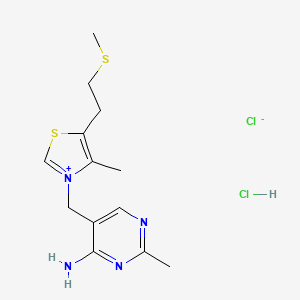

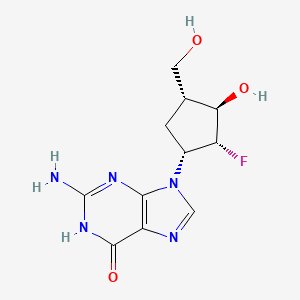
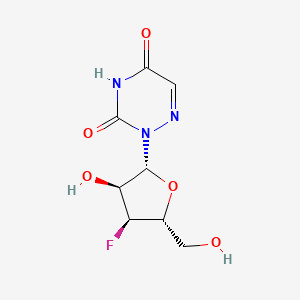
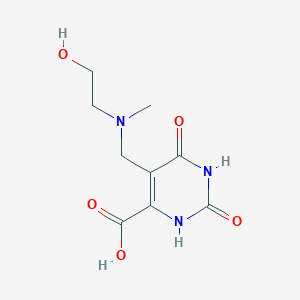
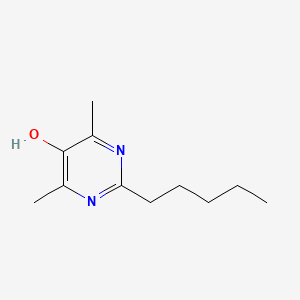
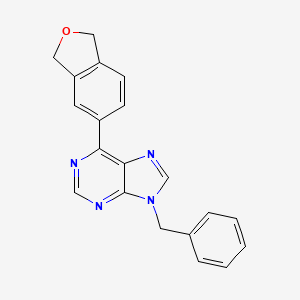
![4-[(6-Chloro-2-methoxyacridin-9-yl)amino]phenol](/img/structure/B15215361.png)
![5-[(E)-C-(2-methoxyphenyl)carbonohydrazonoyl]-3-phenyl-1H-pyridazin-6-one](/img/structure/B15215367.png)
